
Clinofibrato
Descripción general
Descripción
Clinofibrate is a fibrate drug primarily used as a lipid-lowering agent. It is a derivative of Bisphenol Z and is known for its ability to modulate lipid profiles in the body. Clinofibrate is marketed under various trade names, including Lipoclin .
Aplicaciones Científicas De Investigación
Human Medicine
1.1. Lipid Regulation
Clinofibrate is primarily employed in treating hyperlipidemia, particularly in patients with elevated triglycerides. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which enhances lipid metabolism by increasing the oxidation of fatty acids in the liver and muscle tissues .
1.2. Clinical Studies
A notable study assessed the effects of Clinofibrate on lipid metabolism in humans, demonstrating significant reductions in very low-density lipoprotein triglyceride concentrations. The study indicated a mean reduction rate of 54.82% for triglycerides among treated patients, although some individuals showed refractoriness to the treatment .
Veterinary Medicine
2.1. Canine Applications
Clinofibrate has been studied for its efficacy in managing lipid metabolism disorders in dogs. A comprehensive epidemiological study involving 306 dogs revealed that Clinofibrate significantly reduced various lipoprotein levels, particularly very low-density lipoprotein triglycerides . However, genetic factors influenced the drug's effectiveness, with specific breeds such as Toy Poodles exhibiting lower responsiveness to treatment .
2.2. Case Studies
Veterinary case studies highlight Clinofibrate's role in treating dyslipidemia in canines, showcasing its potential benefits in improving overall health outcomes related to lipid disorders .
Research Applications
3.1. Pharmacokinetics and Drug Development
Research has focused on developing high-performance liquid chromatography methods for the determination of Clinofibrate levels in human plasma, facilitating better understanding of its pharmacokinetics and aiding in clinical trials .
3.2. Future Research Directions
Ongoing studies aim to explore the genetic basis of varied responses to Clinofibrate among different populations and breeds, potentially leading to personalized medicine approaches for lipid management .
Comparative Effectiveness
The table below summarizes the comparative effectiveness of Clinofibrate against other fibrates:
Fibrate | Primary Use | Mechanism of Action | Efficacy (Triglyceride Reduction) |
---|---|---|---|
Clinofibrate | Hyperlipidemia | PPARα agonist | ~54% (mean reduction) |
Fenofibrate | Hyperlipidemia | PPARα agonist | ~30-50% |
Bezafibrate | Mixed dyslipidemia | PPARα/PPARγ agonist | ~30-40% |
Mecanismo De Acción
Target of Action
Clinofibrate primarily targets the Peroxisome proliferator-activated receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors are part of the nuclear receptor family and play crucial roles in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
Agonists are substances that bind to specific receptors and trigger a response in the cell. By activating PPARs, Clinofibrate can influence the transcription of certain genes involved in lipid metabolism, potentially leading to decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .
Biochemical Pathways
The activation of PPARs by Clinofibrate can affect several biochemical pathways. These include pathways involved in the metabolism of fatty acids, the synthesis and breakdown of lipids, and the regulation of glucose levels . .
Result of Action
The molecular and cellular effects of Clinofibrate’s action are primarily related to its impact on lipid metabolism. By activating PPARs, Clinofibrate can influence the expression of genes involved in lipid metabolism, potentially leading to changes in the levels of various lipids in the body . This can result in decreased levels of triglycerides and LDL cholesterol, and increased levels of HDL cholesterol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clinofibrate. For instance, exposure to ultraviolet light can lead to the photodegradation of Clinofibrate, resulting in the generation of several photoproducts . The impact of these environmental factors on the action and efficacy of Clinofibrate is an area of ongoing research.
Análisis Bioquímico
Biochemical Properties
Clinofibrate interacts with several biomolecules, including peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Clinofibrate has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of Clinofibrate involves its interactions with peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of Clinofibrate in animal models, some studies suggest that Clinofibrate can significantly decrease lipid values in dogs . The effects can vary with different dosages, and some dogs showed drug refractoriness in relation to triglyceride level .
Metabolic Pathways
Clinofibrate is involved in lipid metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Clinofibrate is synthesized through a series of chemical reactions. The initial step involves the reaction between cyclohexanone and phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base, resulting in the formation of clinofibrate through the Bargellini reaction . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
Clinofibrate undergoes various chemical reactions, including:
Oxidation: Clinofibrate can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in clinofibrate, altering its chemical properties.
Substitution: Clinofibrate can undergo substitution reactions, where one functional group is replaced by another.
Photodegradation: Clinofibrate is susceptible to photodegradation when exposed to ultraviolet light, resulting in the formation of several photoproducts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Clinofibrate is similar to other fibrate drugs, such as clofibrate and fenofibrate. it has unique properties that distinguish it from these compounds:
Clofibrate: Both clinofibrate and clofibrate are used to lower lipid levels, but clinofibrate has a different chemical structure and may have different pharmacokinetic properties.
Fenofibrate: Fenofibrate is another fibrate drug with similar lipid-lowering effects, but it differs in its chemical structure and specific receptor interactions.
Similar compounds include:
- Clofibrate
- Fenofibrate
- Gemfibrozil
Clinofibrate’s uniqueness lies in its specific chemical structure and its interaction with peroxisome proliferator-activated receptors .
Actividad Biológica
Clinofibrate is a fibrate class drug primarily used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. Its biological activity is closely linked to its mechanism of action, which involves the activation of peroxisome proliferator-activated receptors (PPARs). This article delves into the biological activities of Clinofibrate, highlighting its mechanisms, effects on lipid metabolism, and relevant case studies.
Clinofibrate acts mainly through the activation of PPAR alpha, PPAR gamma, and PPAR delta. These receptors play critical roles in lipid metabolism, influencing gene expression related to lipoprotein lipolysis and the clearance of triglyceride-rich particles from the bloodstream. The activation of these PPARs leads to several physiological effects:
- Increased Lipoprotein Lipolysis : Clinofibrate enhances the breakdown of triglycerides in lipoproteins.
- Altered Gene Expression : It modifies the expression of genes involved in fatty acid oxidation and lipid transport.
- Improved Insulin Sensitivity : By affecting glucose metabolism, Clinofibrate may contribute to improved insulin sensitivity.
Effects on Lipid Metabolism
Clinofibrate's impact on lipid profiles has been extensively studied. Below is a summary table of its effects based on various clinical studies:
Study | Population | Dosage | Results |
---|---|---|---|
Reddy & Rao (1978) | Fischer 344 rats | 20.8 mg/day | Significant increase in HDL levels and reduction in triglycerides observed. |
IARC Publications (2023) | Various animal models | Variable doses | Indicated potential tumor-promoting effects alongside lipid-lowering benefits. |
PMC Study (2023) | 1.5 million Japanese patients | Fibrates including Clinofibrate | Associated with a decreased risk of major adverse cardiovascular events (MACE) (OR 0.84). |
Case Studies and Clinical Findings
- Cardiovascular Outcomes : A nested case-control study involving over 1.5 million patients indicated that fibrate use, including Clinofibrate, was linked to a reduced risk of MACE, particularly with current use (OR 0.81) and recent use (OR 0.65) . This suggests that Clinofibrate may have protective cardiovascular effects in chronic kidney disease patients.
- Lipid Profile Improvement : In clinical settings, patients treated with Clinofibrate exhibited significant improvements in lipid profiles, characterized by reduced triglyceride levels and increased HDL cholesterol .
- Tumorigenesis Concerns : Despite its benefits in managing dyslipidemia, studies have raised concerns regarding the potential for tumor promotion in animal models. For instance, Reddy & Qureshi reported that rats treated with high doses of clofibrate developed various tumors, including hepatocellular carcinomas . This highlights a need for careful consideration when prescribing this medication.
Propiedades
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30299-08-2 | |
Record name | Clinofibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clinofibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clinofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLINOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
Record name | Clinofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clinofibrate?
A1: Clinofibrate exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]
Q2: How does Clinofibrate affect lipid metabolism in the arterial wall?
A2: Clinofibrate increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, Clinofibrate elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []
Q3: Does Clinofibrate influence ethanol metabolism?
A3: Yes, studies in rats demonstrate that both Simfibrate and Clinofibrate, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []
Q4: What is the molecular formula and weight of Clinofibrate?
A4: The molecular formula of Clinofibrate is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]
Q5: Are there any notable structural features of Clinofibrate?
A5: Clinofibrate is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []
Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of Clinofibrate?
A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of Clinofibrate. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.
Q7: How does the structure of Clinofibrate compare to other fibrates, and how do these structural differences affect their activities?
A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] Clinofibrate, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []
Q8: Is there information available on the stability of Clinofibrate and strategies to enhance its formulation?
A8: The provided research papers primarily focus on the pharmacological aspects of Clinofibrate and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
Q9: Are there specific SHE regulations pertaining to Clinofibrate mentioned in the provided research?
A9: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate, with limited information regarding specific SHE regulations related to its production, handling, or disposal.
Q10: How is Clinofibrate metabolized and excreted?
A10: Clinofibrate is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged Clinofibrate. []
Q11: What are the effects of Clinofibrate on serum lipids and lipoproteins?
A12: Clinofibrate effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]
Q12: Does Clinofibrate affect plasma fibrinogen levels?
A13: Studies in rats fed a high-fructose diet show that Clinofibrate administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []
Q13: Can Clinofibrate be used in combination with other lipid-lowering drugs?
A14: Yes, Clinofibrate has been studied in combination with other lipid-lowering agents. For instance, combining Clinofibrate with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining Clinofibrate with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []
Q14: Are there any animal models used to study the effects of Clinofibrate?
A15: Yes, several animal models have been employed to investigate the effects of Clinofibrate. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of Clinofibrate.
Q15: Has Clinofibrate been studied in the context of osteonecrosis?
A16: Yes, a study explored the effect of Clinofibrate on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that Clinofibrate reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []
Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to Clinofibrate in the provided research?
A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of Clinofibrate. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to Clinofibrate within these articles.
Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to Clinofibrate discussed in the research?
A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining Clinofibrate concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of Clinofibrate or its potential immunogenicity.
Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to Clinofibrate?
A19: The research papers primarily focus on the clinical and pharmacological aspects of Clinofibrate. While one study mentions potential interactions of Clinofibrate with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.
Q19: What are some historical milestones and cross-disciplinary applications of Clinofibrate research?
A20: The development of Clinofibrate represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] Clinofibrate's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.